molecular formula C18H15F2N3O2S B10915380 5-(difluoromethyl)-7-(2-methoxyphenyl)-1-(prop-2-en-1-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

5-(difluoromethyl)-7-(2-methoxyphenyl)-1-(prop-2-en-1-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B10915380
M. Wt: 375.4 g/mol
InChI Key: AXRFEWCZNDRKAG-UHFFFAOYSA-N
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Description

1-ALLYL-5-(DIFLUOROMETHYL)-7-(2-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound with a unique structure that includes an allyl group, a difluoromethyl group, a methoxyphenyl group, and a sulfanyl group attached to a pyrido[2,3-d]pyrimidin-4(1H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ALLYL-5-(DIFLUOROMETHYL)-7-(2-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidin-4(1H)-one core, introduction of the allyl and difluoromethyl groups, and attachment of the methoxyphenyl and sulfanyl groups. Common reagents used in these reactions include allyl bromide, difluoromethylating agents, methoxyphenyl isocyanate, and thiol compounds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-ALLYL-5-(DIFLUOROMETHYL)-7-(2-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

Major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and various substituted derivatives of the original compound .

Scientific Research Applications

1-ALLYL-5-(DIFLUOROMETHYL)-7-(2-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-ALLYL-5-(DIFLUOROMETHYL)-7-(2-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The difluoromethyl group can enhance its binding affinity to targets, while the methoxyphenyl and sulfanyl groups can modulate its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidin-4(1H)-one derivatives with different substituents, such as:

Uniqueness

The uniqueness of 1-ALLYL-5-(DIFLUOROMETHYL)-7-(2-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, can enhance its stability and bioactivity compared to similar compounds .

Properties

Molecular Formula

C18H15F2N3O2S

Molecular Weight

375.4 g/mol

IUPAC Name

5-(difluoromethyl)-7-(2-methoxyphenyl)-1-prop-2-enyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H15F2N3O2S/c1-3-8-23-16-14(17(24)22-18(23)26)11(15(19)20)9-12(21-16)10-6-4-5-7-13(10)25-2/h3-7,9,15H,1,8H2,2H3,(H,22,24,26)

InChI Key

AXRFEWCZNDRKAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC3=C(C(=C2)C(F)F)C(=O)NC(=S)N3CC=C

Origin of Product

United States

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